molecular formula C26H26N4O4S B3013229 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021074-99-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B3013229
CAS RN: 1021074-99-6
M. Wt: 490.58
InChI Key: IIWCTBSGKXEGIE-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • Pyrazolo[3,4-b]pyridines, including compounds similar to the one , have been synthesized for various research applications. For example, a study by Quiroga et al. (1999) involved the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. These compounds have been analyzed through NMR, HSQC, HMBC, NOESY, and X-ray diffraction studies, revealing tautomeric structures and hydrogen bonding patterns in their crystalline forms (Quiroga et al., 1999).

Antimicrobial Applications

  • Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their antimicrobial properties, highlighting the potential application of pyrazolo[3,4-b]pyridines in antimicrobial research (Altalbawy, 2013).

Crystallographic and Molecular Structure Studies

  • The molecular structure of pyrazolo[3,4-b]pyridines has been a subject of research. For instance, Swamy et al. (2013) examined the structures of methyl- and chloro-substituted analogues of pyrazolo[3,4-b]pyridines, demonstrating the chlorine-methyl exchange rule and highlighting the significance of disorder in crystallographic studies of these compounds (Swamy et al., 2013).

Cytotoxicity and Anticancer Research

  • Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including pyrazolo[3,4-b]pyridines. These compounds were assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the research on potential anticancer applications of these molecules (Hassan et al., 2014).

Radiopharmaceutical Research

  • In the field of radiopharmaceuticals, Wang et al. (2013) reported on the synthesis of a pyrazolo[3,4-b]pyridine derivative for potential use as a PET imaging agent in cancer research, demonstrating the application of these compounds in medical imaging (Wang et al., 2013).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(2-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-17-24-21(26(31)27-15-19-10-6-7-11-23(19)34-2)14-22(18-8-4-3-5-9-18)28-25(24)30(29-17)20-12-13-35(32,33)16-20/h3-11,14,20H,12-13,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWCTBSGKXEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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